2,3,5-Trimethylhexan-2-ol

Description

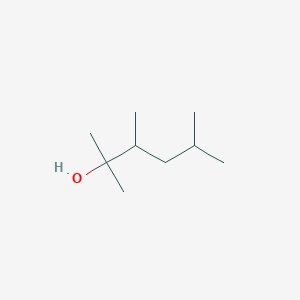

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylhexan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)6-8(3)9(4,5)10/h7-8,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIFPAGYBGXJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633111 | |

| Record name | 2,3,5-Trimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-80-4 | |

| Record name | 2,3,5-Trimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2,3,5 Trimethylhexan 2 Ol Chemical Transformations

Elucidation of Oxidation Reaction Pathways of Tertiary Alcohols

Tertiary alcohols, such as 2,3,5-trimethylhexan-2-ol, are generally resistant to oxidation under standard conditions. byjus.com This stability is attributed to the lack of a hydrogen atom on the alpha-carbon (the carbon atom bonded to the hydroxyl group). amazonaws.com Typical oxidation reactions for primary and secondary alcohols proceed via the removal of this alpha-hydrogen, a pathway that is unavailable for tertiary alcohols. masterorganicchemistry.com Consequently, forcing the oxidation of tertiary alcohols requires harsh conditions, which often leads to the cleavage of carbon-carbon bonds. byjus.com

Selective Oxidation to Ketones and Subsequent Transformations

The oxidation of this compound does not yield a simple ketone by direct conversion in the way secondary alcohols do. Instead, the reaction proceeds under strong acidic conditions and high temperatures, leading to fragmentation of the molecule. The mechanism typically begins with the dehydration of the alcohol to form an alkene, followed by oxidative cleavage of the carbon-carbon double bond.

For this compound, dehydration would lead to a mixture of alkenes, which upon oxidative cleavage (e.g., with hot, concentrated potassium permanganate), would yield a mixture of smaller ketones and carboxylic acids. The specific products depend on which C-C bond adjacent to the hydroxyl-bearing carbon is cleaved.

Table 1: Potential Oxidation Products from C-C Cleavage of this compound

| Cleavage Bond | Initial Fragmentation Products | Final Oxidation Products |

|---|---|---|

| C2-C3 | Acetone (B3395972) and 4-methylpentan-2-one | Acetone and 4-methyl-2-pentanone |

| C1-C2 | Methane and 3,5-dimethylhexan-2-one (B3190219) | Carbon dioxide and 3,5-dimethyl-2-hexanone |

Catalytic Oxidation Mechanisms and Catalyst Design

Developing catalysts for the selective oxidation of tertiary alcohols without C-C bond cleavage is a significant challenge. Recent research has explored photocatalytic methods and specialized transition metal catalysts. For instance, studies on rutile TiO₂(110) have shown that photocatalysis of tertiary alcohols can lead to a disproportionation reaction, yielding an alkane and a ketone through C-C bond cleavage. nih.gov The mechanism involves the formation of surface alkyl radicals. nih.gov

Catalyst design focuses on systems that can activate the C-C bond under milder conditions. Copper-catalyzed aerobic oxidation has been shown to promote C-C bond cleavage in related diol and alkoxy alcohol systems, suggesting a potential pathway for controlled degradation. nih.gov The design of such catalysts often involves creating active sites that can facilitate the formation of radical intermediates or coordinate with the alcohol to weaken a specific C-C bond, thereby guiding the fragmentation pathway.

Comprehensive Analysis of Reduction Reactions

The reduction of this compound involves the removal of the tertiary hydroxyl group to form the corresponding alkane, 2,3,5-trimethylhexane. Direct reduction of the C-O bond is difficult due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). libretexts.org Therefore, the process is typically a two-step sequence: conversion of the hydroxyl into a good leaving group, followed by reduction. chem-station.com

Stereocontrol in Hydrogenation Processes Leading to Alkanes

The parent molecule, this compound, possesses two stereocenters at the C3 and C5 positions. During its reduction to 2,3,5-trimethylhexane, the primary goal is often to preserve the stereochemistry of these existing centers.

A common method involves converting the alcohol to a tosylate ester using tosyl chloride (TsCl) in pyridine (B92270). The tosylate is an excellent leaving group and can be removed by a hydride reagent like lithium aluminum hydride (LiAlH₄). libretexts.orgchem-station.com This nucleophilic substitution by a hydride ion typically proceeds with an inversion of configuration if it occurs at a chiral center. However, since the reaction center (C2) in this compound is not chiral, the stereochemistry at C3 and C5 remains unaffected.

An alternative pathway involves an E1 elimination reaction, promoted by a strong acid like sulfuric acid, to form an alkene. chemistrysteps.commasterorganicchemistry.com Subsequent catalytic hydrogenation of the alkene would yield the alkane. Stereocontrol in this context would depend on the facial selectivity of the hydrogen addition to the double bond, which could be influenced by the existing stereocenters and the choice of catalyst.

Mechanistic Studies of Hydride Transfer Reactions

Hydride transfer is central to the reduction of alcohols after their conversion to a suitable derivative. fiveable.me In the reduction of the tosylate of this compound, a hydride ion (H⁻) from a source like LiAlH₄ acts as a nucleophile. libretexts.orglibretexts.org

The mechanism is a nucleophilic substitution (Sₙ2) reaction. The hydride attacks the carbon atom bonded to the tosylate group, displacing the tosylate anion. chem-station.com

Step 1: Activation. The alcohol is converted to a tosylate. R-OH + TsCl → R-OTs

Step 2: Hydride Attack. The hydride reagent delivers H⁻ to the carbon center, and the tosylate group departs. R-OTs + [H⁻] → R-H + TsO⁻

This process effectively replaces the C-O bond with a C-H bond, completing the reduction to the alkane.

Nucleophilic and Electrophilic Substitution Reactions at the Tertiary Hydroxyl Center

The hydroxyl center of this compound is a key site for substitution reactions. The nature of the reaction, whether nucleophilic or electrophilic, depends on the reagents and conditions.

Nucleophilic Substitution: This typically proceeds via an Sₙ1 mechanism due to the stability of the tertiary carbocation that can be formed. libretexts.orglibretexts.org The hydroxyl group is a poor leaving group, so it must first be protonated by a strong acid (e.g., HBr).

Step 1: Protonation. The hydroxyl group is protonated by the acid to form a good leaving group, water.

Step 2: Carbocation Formation. The protonated alcohol dissociates, forming a stable tertiary carbocation at C2 and a water molecule. This is the rate-determining step. periodicchemistry.com

Step 3: Nucleophilic Attack. The nucleophile (e.g., Br⁻) attacks the planar carbocation from either face, leading to the substitution product. masterorganicchemistry.com

It is important to note that elimination reactions (E1 mechanism) are often in competition with Sₙ1 reactions, especially at higher temperatures, which would lead to the formation of alkenes. study.comyoutube.com

Electrophilic Substitution: In this context, the reaction involves the oxygen atom of the hydroxyl group acting as a nucleophile, attacking an electrophile. A prime example is the reaction with thionyl chloride (SOCl₂) to form an alkyl chloride. libretexts.org

Step 1: Attack on Electrophile. The oxygen of the alcohol attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion.

Step 2: Formation of Chlorosulfite. An intermediate alkyl chlorosulfite is formed after the loss of a proton.

Step 3: Substitution. The reaction can then proceed through an Sₙi (internal nucleophilic substitution) mechanism, where the chloride from the chlorosulfite attacks the carbon center, leading to the final alkyl chloride with retention of configuration. masterorganicchemistry.com Alternatively, in the presence of a base like pyridine, the mechanism can be forced to an Sₙ2 pathway, resulting in inversion of configuration. masterorganicchemistry.com

Table 2: Summary of Reaction Conditions and Mechanisms

| Transformation | Typical Reagents | Key Mechanism |

|---|---|---|

| Oxidation (Forced) | Hot, conc. KMnO₄ / H₂SO₄ | Elimination followed by Oxidative Cleavage |

| Reduction to Alkane | 1. TsCl, pyridine 2. LiAlH₄ | Activation followed by Sₙ2 (Hydride Attack) |

| Nucleophilic Substitution | HBr, HCl | Sₙ1 |

| Electrophilic Substitution (leading to Alkyl Halide) | SOCl₂ | Sₙi or Sₙ2 |

Formation of Alkyl Halides and Ethers from Tertiary Alcohols

The conversion of tertiary alcohols like this compound into alkyl halides is typically achieved by reaction with hydrogen halides (HX). libretexts.orgmasterorganicchemistry.com This transformation proceeds through an S(_N)1 mechanism. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group by the acid, which converts the poor leaving group (-OH) into a good leaving group (H(_2)O). libretexts.orgmasterorganicchemistry.com The departure of the water molecule results in the formation of a relatively stable tertiary carbocation. libretexts.org The halide ion then acts as a nucleophile, attacking the carbocation to form the corresponding alkyl halide. libretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl, which corresponds to their increasing acidity and the nucleophilicity of the halide ion. libretexts.org

The synthesis of ethers from tertiary alcohols such as this compound presents a greater challenge. The Williamson ether synthesis, a common method for ether production, is generally unsuitable for tertiary alkyl halides due to the strong basicity of the alkoxide nucleophile, which favors elimination (E2) over substitution (S(_N)2). masterorganicchemistry.com However, ethers can be formed from tertiary alcohols under S(_N)1 conditions. masterorganicchemistry.com For instance, dissolving a tertiary alkyl halide in an alcohol solvent can lead to the formation of an ether through solvolysis, where the alcohol acts as the nucleophile. masterorganicchemistry.com Another approach involves the acid-catalyzed addition of an alcohol to an alkene, which proceeds via a carbocation intermediate. masterorganicchemistry.com

| Transformation | Reagents | Mechanism | Key Intermediates |

|---|---|---|---|

| Alcohol to Alkyl Halide | HX (HBr, HCl, HI) | S(_N)1 | Tertiary Carbocation |

| Alcohol to Ether (via Alkyl Halide) | Alcohol (as solvent) | S(_N)1 (Solvolysis) | Tertiary Carbocation |

Stereochemical Outcomes and Rearrangements in Substitution Reactions

In S(_N)1 reactions, the formation of a planar carbocation intermediate allows the nucleophile to attack from either face, which typically leads to a racemic mixture of products if the reaction center is chiral. chemicalnote.comlibretexts.org However, complete racemization is not always observed. libretexts.org This is because the leaving group can temporarily shield one side of the carbocation, leading to a slight excess of the inversion product. libretexts.org For this compound, which possesses chiral centers, S(_N)1 reactions would be expected to produce a mixture of diastereomers.

A key feature of reactions involving carbocation intermediates is the potential for rearrangements to form a more stable carbocation. lumenlearning.comlibretexts.orglibretexts.org These rearrangements, such as hydride (1,2-hydride) and alkyl (1,2-alkyl) shifts, occur when a hydrogen atom or an alkyl group migrates from an adjacent carbon to the positively charged carbon. libretexts.orgmasterorganicchemistry.com In the case of the 2,3,5-trimethylhexan-2-yl cation, the initial tertiary carbocation is already relatively stable. However, depending on the specific reaction conditions and the structure of the substrate, rearrangements to other tertiary carbocations could potentially occur, leading to a mixture of isomeric products. libretexts.org Such rearrangements are a hallmark of Wagner-Meerwein rearrangements. wikipedia.orgjk-sci.commychemblog.com

Acid-Catalyzed Dehydration and Associated Rearrangement Mechanisms

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes and proceeds via an E1 mechanism for tertiary alcohols. chemguide.co.ukchemguide.co.uk The reaction is initiated by the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. chemguide.co.uk A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. chemguide.co.uk With complex alcohols, a mixture of alkene products can be formed. chemguide.co.uk

Carbocation Formation and Stabilization in Branched Systems

The formation of a carbocation is the rate-determining step in both S(_N)1 and E1 reactions of tertiary alcohols. chemicalnote.com The stability of the carbocation is therefore a critical factor in determining the reaction rate. Tertiary carbocations, such as the one formed from this compound, are significantly more stable than secondary or primary carbocations. chemicalnote.commasterorganicchemistry.com This increased stability is attributed to two main factors:

Inductive Effect : The electron-donating nature of alkyl groups helps to disperse the positive charge of the carbocation, thereby stabilizing it. masterorganicchemistry.com

Hyperconjugation : The overlap of the filled C-H or C-C σ-bonds on adjacent carbons with the empty p-orbital of the carbocation allows for delocalization of the positive charge. masterorganicchemistry.com

The stability of carbocations generally follows the order: tertiary > secondary > primary. masterorganicchemistry.com

| Factor | Description | Effect on Stability |

|---|---|---|

| Inductive Effect | Electron donation from adjacent alkyl groups. | Increases |

| Hyperconjugation | Delocalization of charge through overlap of σ-bonds with the empty p-orbital. | Increases |

| Resonance | Delocalization of charge through overlap with adjacent π-systems. | Greatly Increases |

Pinacol (B44631) Rearrangements and Related Transformations (if applicable to structurally analogous diols)

The pinacol rearrangement is a reaction of 1,2-diols (vicinal diols) under acidic conditions to form a ketone or an aldehyde. wikipedia.orgorganic-chemistry.orgbyjus.com The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. wikipedia.orgbyjus.com This is followed by a 1,2-migration of an alkyl group from the adjacent carbon to the carbocation center, resulting in the formation of a carbonyl compound. wikipedia.orgbyjus.com

While this compound is not a diol and therefore does not undergo a classic pinacol rearrangement, the underlying principle of a 1,2-alkyl shift in a carbocation intermediate is highly relevant to its chemistry. The Wagner-Meerwein rearrangement, which is common in the reactions of tertiary alcohols and terpenes, involves similar carbocation rearrangements. wikipedia.orgchemistnotes.comslideshare.net These rearrangements are driven by the formation of a more stable carbocation and can lead to significant skeletal reorganization of the molecule. wikipedia.orgchemistnotes.com

Stereochemical Research on 2,3,5 Trimethylhexan 2 Ol and Its Isomers

Absolute Configuration Assignment and Determination Methodologies

The unambiguous assignment of the absolute configuration of stereocenters is a cornerstone of stereochemical analysis. For a molecule like 2,3,5-trimethylhexan-2-ol, which possesses two stereocenters at the C3 and C5 positions, there exist four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The determination of the specific configuration of each of these isomers requires sophisticated analytical techniques.

While specific studies detailing the absolute configuration assignment for this compound are not extensively documented in publicly available literature, the methodologies applied to analogous chiral alcohols are well-established. These methods often involve a combination of chemical derivatization and spectroscopic analysis. One common approach is the use of chiral derivatizing agents (CDAs) to convert the alcohol into a mixture of diastereomers, which can then be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a widely used CDA. The resulting MTPA esters of the chiral alcohol exhibit distinct NMR chemical shifts for the protons near the stereocenter, allowing for the determination of the absolute configuration based on established empirical models. acs.org More recently, novel CDAs are continuously being developed to improve the accuracy and applicability of this method for complex molecules. acs.org

Another powerful technique is X-ray crystallography. If a single crystal of one of the stereoisomers or a suitable crystalline derivative can be obtained, X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure and, consequently, its absolute configuration.

Furthermore, the enantioselective synthesis of the compound from a starting material of known configuration can also serve as a method for assigning the absolute configuration of the product. acs.org This relies on a well-understood reaction mechanism where the stereochemical outcome is predictable.

Table 1: Common Methodologies for Absolute Configuration Determination of Chiral Alcohols

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| NMR with Chiral Derivatizing Agents (e.g., MTPA) | Formation of diastereomeric esters with distinct NMR spectra. | Applicable to small sample quantities; does not require crystallization. | Relies on empirical models which may not be universally applicable. |

| X-ray Crystallography | Direct determination of the three-dimensional structure. | Unambiguous and definitive assignment. | Requires a suitable single crystal, which can be difficult to obtain. |

| Enantioselective Synthesis | Synthesis from a chiral precursor of known configuration. | Can provide the absolute configuration if the reaction mechanism is well-defined. | Dependent on the availability of a suitable chiral starting material and a stereochemically predictable reaction. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Sensitive to stereochemistry; can be used for conformational studies. | Requires chromophores near the stereocenter; interpretation can be complex. |

Conformational Preferences and Energetic Landscapes of Branched Alcohols

For branched alcohols, intramolecular interactions such as steric hindrance and potential hydrogen bonding play a significant role in determining the most stable conformations. In the case of this compound, the bulky isopropyl group at C5, the methyl group at C3, and the tertiary alcohol at C2 create a sterically congested environment. Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for exploring the potential energy surface of such molecules. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion.

Studies on related acyclic sugar alcohols have shown that the stereochemistry of the hydroxyl groups significantly influences the conformational preferences of the carbon backbone, leading to either extended or bent conformations. nih.govresearchgate.net For instance, certain stereochemical arrangements can lead to stabilizing intramolecular hydrogen bonds between the hydroxyl group and other atoms in the molecule, favoring specific gauche conformations. Conversely, repulsive steric interactions between bulky groups will disfavor other conformations. researchgate.net The analysis of NMR coupling constants can provide experimental evidence for the predominant solution-state conformations.

| Gauche Effect | Tendency of a molecule to adopt a gauche conformation when containing electronegative substituents. | Could influence the dihedral angles around the C2-C3 and C4-C5 bonds. |

Impact of Steric Environment on Reaction Pathways, Kinetics, and Selectivity

The sterically hindered environment around the tertiary hydroxyl group in this compound is expected to have a profound impact on its reactivity. Steric hindrance can affect reaction rates by impeding the approach of reagents to the reaction center. It can also influence the selectivity of a reaction by favoring pathways that minimize steric clashes.

For reactions involving the hydroxyl group, such as esterification or oxidation, the bulky substituents on the adjacent carbons will likely slow down the reaction rate compared to less hindered alcohols. In nucleophilic substitution reactions, the tertiary nature of the alcohol and the significant steric bulk would strongly favor an SN1 mechanism over an SN2 mechanism, proceeding through a tertiary carbocation intermediate. However, the formation of this carbocation can be influenced by the surrounding steric environment, potentially leading to rearrangements to form more stable carbocations if possible.

The steric environment also plays a crucial role in elimination reactions. The dehydration of this compound would likely follow Zaitsev's rule to produce the most substituted alkene, but the regioselectivity could be influenced by the steric accessibility of the protons on the adjacent carbon atoms.

In the context of enantioselective synthesis, controlling the stereochemical outcome of reactions to produce specific stereoisomers of tertiary alcohols with multiple stereocenters is a significant challenge. chinesechemsoc.orgchinesechemsoc.org The development of catalysts that can effectively navigate the sterically demanding environment and deliver a reagent to one face of a prochiral ketone precursor is an active area of research. chinesechemsoc.orgchinesechemsoc.org

Diastereomeric and Enantiomeric Purity Assessment in Synthetic and Natural Systems

The synthesis of a single stereoisomer of this compound requires methods to accurately determine the diastereomeric and enantiomeric purity of the product. Similarly, if this compound is found in natural systems, such as a metabolite of other compounds, assessing its stereoisomeric composition is important. science.gov

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are the most common and powerful techniques for separating and quantifying stereoisomers. Chiral GC is particularly well-suited for the analysis of volatile compounds like alcohols. The enantiomers and diastereomers of this compound would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. Modified cyclodextrins are often used as chiral selectors in GC columns for the separation of unfunctionalized chiral hydrocarbons and their derivatives. researchgate.net

NMR spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, can also be used to determine enantiomeric excess. The addition of a chiral solvating agent can induce a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the calculation of the enantiomeric ratio.

Table 3: Analytical Techniques for Stereoisomeric Purity Assessment

| Technique | Principle of Separation/Differentiation | Application to this compound |

|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. | Separation and quantification of the four stereoisomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Similar to chiral GC, but in the liquid phase. | Separation of stereoisomers, often after derivatization to introduce a chromophore for detection. |

| Nuclear Magnetic Resonance (NMR) with Chiral Additives | Formation of transient diastereomeric complexes with different NMR spectra. | Determination of enantiomeric excess (ee) and diastereomeric ratio (dr). |

Chiral Recognition Phenomena in Chemical and Biochemical Processes

Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral molecule, is a fundamental process in chemistry and biology. While specific studies on the chiral recognition of this compound are scarce, its chiral nature and branched structure make it a potential candidate for participating in such phenomena.

In chemical systems, chiral recognition is the basis for enantioselective catalysis and chiral chromatography. A chiral catalyst, for example, would form diastereomeric transition states with the enantiomers of a reactant, leading to a difference in activation energies and the preferential formation of one enantiomeric product.

In biochemical systems, the interaction of small molecules with enzymes and receptors is highly stereospecific. If this compound were to interact with a biological system, it is highly likely that the different stereoisomers would exhibit different biological activities due to differential binding to chiral receptors or enzyme active sites. The compound has been identified as a metabolite in the degradation of nonylphenol isomers, suggesting it can be processed by enzymes. science.gov The efficiency of this enzymatic processing is likely to be dependent on the stereochemistry of the specific isomer of this compound. The stereoselective metabolism of chiral compounds is a well-documented phenomenon.

Environmental Biotransformation and Degradation Pathways Involving 2,3,5 Trimethylhexan 2 Ol

Formation as a Metabolite from Anthropogenic Precursor Compounds

2,3,5-Trimethylhexan-2-ol has been identified as a C9 alcohol metabolite that results from the biodegradation of specific nonylphenol (NP) isomers. capes.gov.brresearchgate.netdntb.gov.ua Nonylphenols are a complex group of organic compounds used in the manufacturing of nonylphenol polyethoxylates, a class of non-ionic surfactants. Technical nonylphenol mixtures consist of numerous isomers, primarily those with a branched nine-carbon alkyl chain.

Research has shown that this compound is specifically derived from the breakdown of nonylphenol isomers that possess a quaternary benzylic carbon atom. researchgate.netdntb.gov.ua One such precursor is 4-(1,1,2,4-tetramethylpentyl)phenol. researchgate.netresearchgate.net The degradation process involves the cleavage of the branched alkyl side chain from the phenol (B47542) ring, releasing the corresponding alcohol. researchgate.netnih.gov Alongside this compound, other C9 alcohols like 3,6-dimethylheptan-3-ol and 2-methyloctan-2-ol have also been detected, originating from other similarly structured nonylphenol isomers with quaternary alpha-carbons. capes.gov.brresearchgate.netdntb.gov.ua

The biotransformation of branched nonylphenols into metabolites like this compound is facilitated by specific microorganisms capable of degrading these xenobiotic compounds. A key bacterial strain extensively studied for this capability is Sphingomonas xenophaga Bayram (now reclassified as Sphingobium xenophagum Bayram). researchgate.netnih.gov This bacterium was originally isolated from the activated sludge of a municipal wastewater treatment plant. researchgate.netresearchgate.net

S. xenophaga Bayram can utilize certain nonylphenol isomers, such as 4-(1-ethyl-1,4-dimethylpentyl)phenol, as a sole source of carbon and energy. researchgate.netresearchgate.net This metabolic versatility allows it to break down complex anthropogenic pollutants. researchgate.net Numerous studies have documented the central role of bacteria from the Sphingomonas and Sphingobium groups in the degradation of nonylphenol in various environments. researchgate.netnih.gov The degradation process carried out by these bacteria leads to the cleavage of the alkyl side chain from the phenolic ring, resulting in the formation of C9 alcohols, including this compound, and a phenolic moiety that the bacterium can further metabolize. researchgate.netnih.gov

Mechanistic Elucidation of Biotic Degradation Processes

The primary mechanism for the bacterial degradation of nonylphenol isomers with a quaternary α-carbon involves an initial attack on the aromatic ring at the carbon atom bonded to the alkyl chain (the C-1 position). This key step is known as ipso-hydroxylation. nih.govnih.govcabidigitallibrary.orgnih.gov

This reaction is catalyzed by a monooxygenase enzyme, which introduces a hydroxyl group at the ipso-position, forming a 4-alkyl-4-hydroxy-cyclohexadienone intermediate (a quinol). nih.govnih.govresearchgate.net For nonylphenol isomers with a highly branched, α-quaternary alkyl structure, this intermediate is unstable. nih.gov The structure facilitates the dissociation of the alkyl group as a carbocation. nih.govresearchgate.net This cleavage is possible because the branching at the alpha-carbon helps to stabilize the positive charge on the departing cation. nih.govnih.gov The resulting carbocation then reacts with a water molecule to form the corresponding tertiary alcohol, such as this compound, while the aromatic portion is converted to hydroquinone (B1673460). nih.gov This ipso-substitution mechanism is a novel pathway that allows bacteria to overcome the challenge of a sterically hindered alkylphenol structure and utilize the aromatic ring as a carbon source. cabidigitallibrary.orgnih.gov

The biodegradation pathway of branched nonylphenols by strains like S. xenophaga Bayram has been elucidated through the identification of various metabolic intermediates and final products.

During the degradation of nonylphenol isomers, the initial ipso-hydroxylation leads to the formation of unstable 4-alkyl-4-hydroxy-cyclohexa-2,5-dienone intermediates. nih.gov For isomers that cannot serve as a growth substrate, such as those with a hydrogen on the alpha-carbon, these dienones can accumulate and undergo further side reactions. cabidigitallibrary.orgnih.gov Identified metabolites from these non-growth substrates include 4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone and its dihydrogenated product, 4-hydroxy-4-(1-methyl-octyl)-cyclohex-2-enone. nih.gov

For growth-supporting isomers like 4-(1,1,2,4-tetramethylpentyl)phenol, the pathway proceeds via side-chain cleavage. The primary terminal products of this cleavage are hydroquinone and the corresponding C9 alcohol. dntb.gov.uanih.gov Gas chromatography-mass spectrometry has been used to detect the specific C9 alcohols formed. researchgate.netdntb.gov.ua

The table below summarizes the relationship between specific nonylphenol precursors and their resulting alcohol metabolites.

| Precursor Nonylphenol Isomer | Structure of Benzylic Carbon | Resulting C9 Alcohol Metabolite |

| 4-(1,1,2,4-tetramethylpentyl)phenol | Quaternary | This compound researchgate.netdntb.gov.ua |

| 4-(1-ethyl-1,4-dimethylpentyl)phenol | Quaternary | 3,6-Dimethylheptan-3-ol researchgate.netdntb.gov.ua |

| 4-(1,1-dimethylheptyl)phenol | Quaternary | 2-Methyloctan-2-ol capes.gov.brresearchgate.net |

| 4-(1-methyloctyl)phenol | Secondary | No corresponding C9 alcohol detected researchgate.netdntb.gov.ua |

| 4-n-nonylphenol | Primary | No corresponding C9 alcohol detected researchgate.netdntb.gov.ua |

Kinetics and Rate-Limiting Steps Governing Environmental Persistence of Branched Alcohols

The environmental persistence of branched alcohols like this compound is largely dictated by the kinetics of microbial degradation. While specific kinetic data for this compound is not extensively documented, the principles governing the biodegradation of other branched tertiary alcohols, such as tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA), provide significant insights.

Several factors influence the degradation kinetics:

Substrate Structure: The high degree of branching in this compound, with methyl groups at positions 2, 3, and 5, creates steric hindrance that can limit the access of enzymes to the molecule's core. The stability of potential carbocation-like intermediates during enzymatic reactions also plays a crucial role in determining reaction rates.

Oxygen Availability: Aerobic degradation is generally more rapid and efficient for branched alcohols. enviro.wiki The initial step in the aerobic catabolism of many hydrocarbons, including alcohols, is an oxidation reaction catalyzed by oxygenases, which is frequently the rate-limiting step. mdpi.comenviro.wiki

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus can significantly enhance biodegradation rates, although high concentrations can sometimes be inhibitory. enviro.wiki

Temperature: Biodegradation rates are temperature-dependent, generally increasing with temperature up to an optimum range for the specific microbial consortia involved. nih.gov For example, the mineralization rate constants for TBA have been shown to increase with temperature. researchgate.net

Table 1: Factors Influencing the Environmental Persistence of Branched Alcohols

| Factor | Influence on Degradation Rate | References |

| Molecular Structure | High branching and steric hindrance generally decrease degradation rates. | nih.gov |

| Oxygen | Aerobic conditions significantly enhance degradation; oxygenase activity is often the rate-limiting step. | mdpi.comenviro.wiki |

| Nutrients | Presence of nitrogen and phosphorus can increase microbial activity and degradation rates. | enviro.wiki |

| Temperature | Rates generally increase with temperature up to an optimal point for the degrading microorganisms. | nih.govresearchgate.net |

| Bioavailability | Low water solubility and sorption to soil can limit availability to microbes, slowing degradation. | nih.gov |

Identification and Characterization of Enzymatic Systems and Biocatalysts Involved in Transformation

The biotransformation of this compound is initiated by specific enzymatic systems capable of overcoming the chemical recalcitrance of tertiary alcohols. While the precise enzymes acting on this compound have not been definitively isolated and characterized, extensive research on analogous compounds provides a clear picture of the likely biocatalysts involved.

Initial Attack: Monooxygenases and Desaturases

The initial enzymatic attack on a tertiary alcohol is the most critical and often rate-limiting step. This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, preventing direct oxidation by typical alcohol dehydrogenases. The primary enzymes identified for this initial transformation in other tertiary alcohols are Rieske non-heme mononuclear iron oxygenases . nih.gov

These multi-component enzyme systems catalyze two main types of reactions on tertiary alcohols:

Hydroxylation: This involves the addition of a hydroxyl group to the molecule, forming a diol. For example, the degradation of TBA is thought to proceed via hydroxylation to 2-methylpropan-1,2-diol. nih.gov

Desaturation: This involves the removal of two hydrogen atoms to form a double bond, converting the tertiary alcohol into an unsaturated alcohol (an alkene-ol).

A key example is the MdpJ enzyme , found in bacteria like Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1. nih.gov Studies have shown that MdpJ functions as a desaturase in the degradation of TAA, converting it to the hemiterpene 2-methyl-3-buten-2-ol, rather than hydroxylating it. nih.gov It is plausible that a similar Rieske-type oxygenase is responsible for the initial transformation of this compound in organisms like Sphingomonas xenophaga, which is known to produce this compound as a metabolite during the degradation of certain nonylphenol isomers. researchgate.netdntb.gov.uascience.gov

Downstream Processing: Dehydrogenases and Further Oxidation

Once the initial hydroxylation or desaturation has occurred, the resulting intermediates can be further metabolized by a broader range of enzymes.

Alcohol Dehydrogenases (ADHs): The diols produced from hydroxylation or the unsaturated alcohols from desaturation can often be acted upon by ADHs. Bacteria possess a wide array of ADHs with broad substrate specificities. nih.gov For example, in Pseudomonas putida, PQQ-dependent alcohol dehydrogenases (PedE and PedH) are known to have broad activity on various alcohols. nih.gov These enzymes would oxidize the primary or secondary alcohol groups introduced into the molecule, converting them to aldehydes or ketones.

Aldehyde Dehydrogenases (ALDHs): The aldehydes generated by ADHs are typically rapidly oxidized to carboxylic acids by aldehyde dehydrogenases. mdpi.com

Beta-Oxidation and Central Metabolism: The resulting carboxylic acids can then enter central metabolic pathways, such as the beta-oxidation pathway, to be completely mineralized to carbon dioxide and water. mdpi.com In the degradation of TAA, the pathway is linked to the catabolism of the amino acid leucine. nih.gov

The bacterium Sphingomonas xenophaga Bayram has been identified as capable of degrading nonylphenol isomers, resulting in the formation of C9 alcohols such as this compound. researchgate.netcapes.gov.br This suggests that this organism possesses the necessary enzymatic machinery for the initial ipso-hydroxylation and subsequent processing of the resulting branched alcohol.

Table 2: Potential Enzymatic Systems in the Degradation of this compound

| Enzyme Class | Probable Function | Specific Examples (from analogous pathways) | References |

| Rieske Non-heme Iron Oxygenases | Initial attack on the tertiary alcohol via hydroxylation or desaturation. | MdpJ in Aquincola tertiaricarbonis and Methylibium petroleiphilum. | nih.gov |

| Alcohol Dehydrogenases (ADHs) | Oxidation of primary/secondary hydroxyl groups of intermediates to aldehydes/ketones. | PQQ-dependent ADHs (PedE, PedH) in Pseudomonas putida. | nih.gov |

| Aldehyde Dehydrogenases (ALDHs) | Oxidation of aldehydes to carboxylic acids. | Various ALDHs involved in hydrocarbon degradation pathways. | mdpi.com |

| Acyl-CoA Synthetases & β-Oxidation Enzymes | Activation of carboxylic acids and subsequent degradation via β-oxidation. | Enzymes of the fatty acid degradation (fad) regulon. | mdpi.com |

Advanced Analytical Methodologies for 2,3,5 Trimethylhexan 2 Ol Characterization and Detection in Research

High-Resolution Chromatographic Separations for Complex Mixtures

Chromatographic techniques are fundamental in isolating 2,3,5-trimethylhexan-2-ol from intricate mixtures, a common prerequisite for its accurate analysis. The choice of chromatographic method is dictated by the volatility and polarity of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, enabling identification and quantification.

For qualitative analysis, the mass spectrum of this compound will exhibit a characteristic fragmentation pattern upon electron ionization. The molecular ion peak (M+) at m/z 144 may be weak or absent due to the instability of the tertiary alcohol. Key fragment ions would be expected from the cleavage of C-C bonds adjacent to the oxygen atom. For instance, the loss of a methyl group ([M-15]+) would result in a fragment at m/z 129, and the loss of an isobutyl group ([M-57]+) would lead to a prominent peak at m/z 87, corresponding to the (CH3)2C=OH+ ion.

Quantitative analysis by GC-MS is typically performed in selected ion monitoring (SIM) mode, where the instrument is set to detect only specific fragment ions of the target analyte. This enhances sensitivity and selectivity. An internal standard, an isotopically labeled version of this compound or a structurally similar compound with different retention time, is often used to ensure high accuracy and precision.

The retention of this compound on a GC column is described by its retention index. While specific experimental data for this compound is limited, the Kovats retention index for its parent alkane, 2,3,5-trimethylhexane, on a standard non-polar column is approximately 815-820. nih.gov Due to the presence of the polar hydroxyl group, this compound would exhibit a significantly higher retention index, particularly on polar stationary phases.

Table 1: GC-MS Parameters and Expected Data for this compound Analysis

| Parameter | Description |

|---|---|

| Column Type | Non-polar (e.g., DB-5ms) or polar (e.g., DB-WAX) capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., 50 °C (2 min) to 250 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion | m/z 144 (may be weak or absent) |

| Major Fragment Ions | m/z 129 ([M-CH3]+), 87 ([M-C4H9]+), 73, 59, 43 |

| Quantification Ions | m/z 87, 129 |

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-ToFMS) for Isomer-Specific Resolution

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC, making it ideal for the analysis of complex mixtures containing numerous isomers. This is particularly relevant for the analysis of branched alcohols, where many structural isomers can co-elute in a single-column separation. In GC×GC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase via a modulator.

The use of a time-of-flight mass spectrometer (ToFMS) as a detector for GC×GC provides high-speed data acquisition, which is necessary to capture the very narrow peaks (typically <100 ms) generated. Furthermore, ToFMS provides full mass spectral information for all detected peaks, aiding in the identification of unknown compounds.

For the analysis of this compound, a typical GC×GC setup would involve a non-polar primary column and a polar secondary column. This configuration separates compounds based on their volatility in the first dimension and polarity in the second dimension. This powerful separation allows for the resolution of this compound from its isomers and other interfering compounds present in the matrix. The resulting two-dimensional chromatogram provides a structured map of the sample components, which can be used for detailed chemical fingerprinting and biomarker discovery. azom.com

Table 2: GC×GC-ToFMS System Configuration for Isomer-Specific Analysis

| Component | Specification |

|---|---|

| First Dimension Column | 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar phase (e.g., DB-5) |

| Second Dimension Column | 1-2 m x 0.1 mm ID, 0.1 µm film thickness polar phase (e.g., DB-1701 or DB-WAX) |

| Modulator | Thermal or flow modulator with a modulation period of 2-8 s |

| Detector | Time-of-Flight Mass Spectrometer (ToFMS) with high acquisition rate (>100 spectra/s) |

| Data Analysis | Specialized software for 2D chromatogram visualization and processing |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Analytes and Derivatized Species

While GC-MS is well-suited for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative for the analysis of more polar and less volatile analytes. For a tertiary alcohol like this compound, direct analysis by LC-MS can be challenging due to its moderate polarity and potential for poor ionization with electrospray ionization (ESI), the most common LC-MS interface.

Atmospheric pressure chemical ionization (APCI) is often a more suitable ionization technique for less polar and volatile compounds that are not amenable to ESI. bu.eduunt.edu In APCI, the analyte is ionized in the gas phase through reactions with reagent ions, which can lead to the formation of a protonated molecule [M+H]+ at m/z 145 or an adduct ion.

To enhance the sensitivity and chromatographic retention of this compound in reversed-phase LC, chemical derivatization can be employed. Derivatization involves reacting the hydroxyl group with a reagent to introduce a more ionizable and/or chromophoric tag. This not only improves ionization efficiency in ESI but can also improve the chromatographic separation.

Table 3: LC-MS Approaches for the Analysis of this compound

| Approach | Description |

|---|---|

| Direct Analysis with APCI | Reversed-phase LC coupled to an APCI-MS. Ionization occurs in the gas phase, suitable for moderately polar compounds. |

| Derivatization with ESI | The hydroxyl group is derivatized to introduce a readily ionizable moiety (e.g., a charged group), followed by reversed-phase LC-ESI-MS analysis. |

| Chromatographic Column | C18 or other suitable reversed-phase column. |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile or methanol) with additives like formic acid to promote ionization. |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, which is crucial for its unambiguous identification and for studying its chemical properties and reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the different types of protons. The methyl protons would appear as doublets or singlets in the upfield region (around 0.8-1.2 ppm). The methine and methylene protons would resonate at slightly higher chemical shifts. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the concentration and solvent.

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms. For this compound, nine distinct signals would be expected. The carbon atom bearing the hydroxyl group (C2) would be significantly deshielded, appearing in the range of 65-75 ppm. The other aliphatic carbons would resonate in the upfield region. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

**Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound***

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (CH₃) | ~0.9 (d) | ~22 |

| C2 (C-OH) | - | ~72 |

| C3 (CH) | ~1.5 (m) | ~48 |

| C4 (CH₂) | ~1.3 (m) | ~40 |

| C5 (CH) | ~1.6 (m) | ~30 |

| C6 (CH₃) | ~0.9 (d) | ~23 |

| C2-CH₃ (x2) | ~1.1 (s) | ~28 |

| C3-CH₃ | ~0.8 (d) | ~15 |

| OH | Variable (broad s) | - |

\Predicted values are estimates and may vary depending on the solvent and other experimental conditions.*

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is due to hydrogen bonding. A strong C-O stretching vibration would be expected in the region of 1100-1200 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds. The Raman spectrum would also show the C-H stretching vibrations, as well as skeletal C-C bond vibrations, which can provide a unique fingerprint of the molecule. The O-H stretch is typically a weak band in the Raman spectrum.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | ~3400 | Strong, Broad (IR); Weak (Raman) |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Strong (IR & Raman) |

| C-H Bend | 1350-1470 | 1350-1470 | Medium (IR & Raman) |

| C-O Stretch | 1100-1200 | 1100-1200 | Strong (IR); Medium (Raman) |

| C-C Skeletal | Fingerprint Region | Fingerprint Region | Medium (IR & Raman) |

Development of Derivatization Strategies for Enhanced Analytical Detection Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product that has more favorable properties for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). For this compound, derivatization is employed to increase its volatility, improve thermal stability, and enhance detector response. libretexts.org The primary target for derivatization in this molecule is the hydroxyl (-OH) group.

Common derivatization methods applicable to alcohols include silylation, acylation, and alkylation. libretexts.org

Silylation: This is one of the most prevalent derivatization techniques for compounds containing active hydrogens, such as alcohols. libretexts.org The active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group. libretexts.org This process reduces the polarity of the alcohol, decreases its tendency for hydrogen bonding, and increases its volatility, leading to improved peak shape and resolution in GC analysis. oup.com

For this compound, a tertiary alcohol, silylation might proceed at a slower rate compared to primary or secondary alcohols. The use of a catalyst or increased reaction temperature and time may be necessary to ensure the reaction goes to completion.

Reagents: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).

Reaction: (CH₃)₃C-OH (representing the tertiary alcohol structure) + C₉H₁₉-Si(CH₃)₃ (BSTFA) → C₉H₁₉-O-Si(CH₃)₃ + byproducts.

Benefits: The resulting TMS ether of this compound is more volatile and thermally stable, making it highly suitable for GC-Mass Spectrometry (GC-MS) analysis, which is a common method for its detection. science.govresearchgate.netnih.govresearchgate.net

Acylation: This method involves the reaction of the hydroxyl group with an acylating agent to form an ester. libretexts.org The resulting esters are more volatile and less polar than the original alcohol. libretexts.org Using fluorinated acylating agents can significantly enhance the sensitivity of detection by an electron capture detector (ECD). libretexts.org

Reagents: Examples include trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride.

Reaction: C₉H₁₉-OH + (CF₃CO)₂O (TFAA) → C₉H₁₉-O-COCF₃ + CF₃COOH.

Benefits: Produces derivatives with excellent chromatographic properties and high sensitivity for detectors like ECD and MS.

The selection of a derivatization strategy depends on the analytical instrument being used and the specific requirements of the research. For GC-MS analysis of this compound, silylation with BSTFA is a robust and widely applicable choice.

| Derivatization Method | Reagent Example | Key Advantages for this compound Analysis |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Increases volatility and thermal stability; Improves GC peak shape; Generates characteristic mass spectra for MS identification. libretexts.org |

| Acylation | Trifluoroacetic anhydride (TFAA) | Increases volatility; Creates derivatives with high electron capture response, enhancing sensitivity for GC-ECD. libretexts.org |

| Alkylation | Not commonly used for simple alcohols | Generally less applicable than silylation or acylation for this compound. |

Sample Preparation and Enrichment Techniques for Trace Environmental Analysis

The detection of trace levels of this compound in complex environmental matrices such as water, soil, or air requires effective sample preparation and enrichment. osti.gov As a volatile organic compound (VOC), several established methods can be adapted for its analysis. The goal of these techniques is to isolate the analyte from interfering matrix components and to concentrate it to a level detectable by the analytical instrument. epa.gov

For Aqueous Samples:

Purge-and-Trap (P&T): This is a highly effective method for extracting volatile compounds from water. epa.gov An inert gas is bubbled through the water sample, stripping the volatile this compound from the liquid phase. The gas stream is then passed through a sorbent trap, which captures the analyte. The trap is subsequently heated to desorb the compound into a GC system. epa.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. researchgate.net The fiber is exposed to the headspace above the water sample or directly immersed in it. This compound partitions onto the fiber coating. The fiber is then transferred to the heated injection port of a GC, where the analyte is desorbed. researchgate.net

Liquid-Liquid Extraction (LLE): A traditional method where the aqueous sample is extracted with a small volume of an immiscible organic solvent (e.g., hexane, dichloromethane). researchgate.net The this compound will partition into the organic phase, which can then be concentrated and analyzed. Miniaturized versions like dispersive liquid-liquid microextraction (DLLME) offer higher enrichment factors and use less solvent. researchgate.net

For Soil and Sediment Samples:

Solvent Extraction: The soil sample is mixed with an organic solvent like methanol to extract the VOCs. acs.org This method is considered robust and efficient for recovering a wide range of volatile compounds. acs.org The resulting extract can be analyzed directly or after a cleanup step.

Headspace Analysis: A soil sample is placed in a sealed vial and heated to allow volatile compounds like this compound to partition into the headspace. gov.bc.ca A sample of the headspace gas is then injected into the GC. This method is simple but may be less sensitive than purge-and-trap. gov.bc.ca

Purge-and-Trap: Similar to the method for water, a soil slurry can be created with water, and the volatiles can be purged from the mixture. epa.gov

For Air Samples:

Sorbent Tube Sampling: Air is drawn through a tube packed with a solid adsorbent material that traps VOCs. The trapped compounds are later desorbed, either thermally or with a solvent, for GC analysis. witpress.com

Canister Sampling: A whole air sample is collected in a specially prepared passivated canister. witpress.com An aliquot of the air from the canister is then drawn into a preconcentration system before being introduced to the GC. witpress.com

The choice of technique is dictated by the sample matrix, the required detection limit, and the available instrumentation. For trace environmental analysis of this compound, methods that include an enrichment step, such as purge-and-trap or SPME, are generally preferred.

| Technique | Applicable Matrix | Principle | Common Analytes |

| Purge-and-Trap | Water, Soil/Sludge | Inert gas strips volatiles from the sample onto a sorbent trap, followed by thermal desorption. epa.gov | Volatile Organic Compounds (VOCs) |

| Solid-Phase Microextraction (SPME) | Water, Air | A coated fiber adsorbs analytes from the sample, followed by thermal desorption in the GC inlet. researchgate.net | Volatile and Semi-Volatile Organics |

| Liquid-Liquid Extraction (LLE) | Water | Partitioning of the analyte from the aqueous phase to an immiscible organic solvent. researchgate.net | Organic Compounds |

| Headspace Analysis | Water, Soil | Volatiles partition from the sample into the gas phase in a sealed vial, which is then sampled. gov.bc.ca | Volatile Organic Compounds (VOCs) |

| Sorbent Tube Sampling | Air | Air is passed through a tube containing an adsorbent to trap analytes, followed by thermal or solvent desorption. witpress.com | Volatile Organic Compounds (VOCs) |

Computational Chemistry and Molecular Modeling of 2,3,5 Trimethylhexan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict a wide range of characteristics, from molecular geometry and stability to reactivity and spectroscopic signatures.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 2,3,5-trimethylhexan-2-ol. DFT calculations can be employed to predict the reactivity of this alcohol by analyzing various molecular properties derived from its electronic structure.

Key reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized around the oxygen atom of the hydroxyl group due to the presence of lone pairs, indicating its role as a nucleophile or proton acceptor. The LUMO, conversely, would likely be associated with the antibonding orbitals of the C-O and C-C bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (typically colored red) around the hydroxyl oxygen, highlighting it as a site for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, indicating the propensity of a site to undergo nucleophilic, electrophilic, or radical attack.

The table below presents hypothetical DFT-calculated reactivity descriptors for this compound, which would be essential for predicting its behavior in chemical reactions.

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the ionization potential. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low reactivity. |

| Mulliken Charge on Oxygen | -0.75 e | The significant negative charge on the oxygen atom confirms its nucleophilic character. |

| Mulliken Charge on Carbinol Carbon | +0.25 e | The positive charge on the carbon attached to the hydroxyl group makes it a potential site for nucleophilic attack if the -OH is converted to a good leaving group. |

Note: These values are illustrative and would be determined through specific DFT calculations.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Quantum chemical methods, particularly DFT, are also highly effective in predicting spectroscopic properties. For this compound, the theoretical prediction of its Nuclear Magnetic Resonance (NMR) spectra is of great value for its structural confirmation and characterization.

By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in the presence of a magnetic field, it is possible to predict the chemical shifts. These calculations are typically performed on the optimized geometry of the molecule. Modern computational approaches can achieve high accuracy, with root-mean-square errors often less than 0.2-0.4 ppm for ¹H and a few ppm for ¹³C NMR chemical shifts when compared to experimental data. nih.gov Machine learning-based approaches have also emerged, offering even faster and highly accurate predictions. nih.gov

A hypothetical comparison of predicted versus experimental NMR chemical shifts for this compound is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₃ | 0.90 | 24.5 |

| C2-OH | 1.50 (broad singlet) | 73.0 |

| C3-H | 1.80 | 52.0 |

| C4-H₂ | 1.45 | 45.0 |

| C5-H | 1.65 | 25.0 |

| C6-H₃ | 0.92 | 22.5 |

| C2-CH₃ | 1.20 | 29.0 |

| C3-CH₃ | 0.85 | 16.0 |

| C5-CH₃ | 0.92 | 22.5 |

Note: These are representative values. Actual predictions would require specific calculations and referencing against a standard like tetramethylsilane (B1202638) (TMS).

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. researchgate.net

By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into:

Conformational Sampling: Due to the rotation around its single bonds, this compound can adopt numerous conformations. MD simulations can sample these different conformations and determine their relative populations, providing a picture of the molecule's flexibility and the most probable shapes it adopts in a given environment (e.g., in a solvent or in the gas phase).

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations can characterize these interactions, such as the formation and dynamics of hydrogen bonds involving the hydroxyl group. mdpi.com The strength and lifetime of these hydrogen bonds are crucial for understanding the physical properties of the alcohol, such as its boiling point and solubility. For instance, simulations of branched alcohols in aqueous solutions have shown a tendency for the alcohol molecules to form aggregates at higher concentrations. nih.govacs.org

Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations and Biotransformation

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

For this compound, a key chemical transformation is acid-catalyzed dehydration. libretexts.org As a tertiary alcohol, this reaction is expected to proceed via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. libretexts.org Computational modeling can be used to:

Locate Transition States: By searching the potential energy surface, the geometry and energy of the transition states for each step of the reaction can be calculated.

Determine Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

Analyze Reaction Mechanisms: By mapping out the entire reaction pathway, the step-by-step mechanism can be elucidated. For the dehydration of this compound, this would involve protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent deprotonation to form an alkene.

Similarly, the biotransformation of this compound, which would likely involve oxidation by enzymes such as cytochrome P450s, can be modeled. However, as a tertiary alcohol, it is generally resistant to oxidation at the carbinol carbon. lumenlearning.comlibretexts.org Any biotransformation would likely occur at other positions on the alkyl chain. Computational models can help predict the most likely sites of metabolism.

The table below illustrates a hypothetical reaction profile for the acid-catalyzed dehydration of this compound, as could be determined by quantum chemical calculations.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound + H⁺ | 0.0 |

| 2 | Protonated Alcohol | -5.0 |

| 3 | Transition State 1 (Loss of H₂O) | +15.0 |

| 4 | Tertiary Carbocation + H₂O | +10.0 |

| 5 | Transition State 2 (Deprotonation) | +12.0 |

| 6 | Alkene Product + H₃O⁺ | -2.0 |

Note: These energy values are illustrative examples of what a computational study might reveal.

Development of Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) Models for Branched Alcohols

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their physicochemical properties or reactivity, respectively. nih.gov For a class of compounds like branched alcohols, QSPR/QSRR models can be developed to predict properties without the need for experimental measurements.

The development of such models for branched alcohols, including this compound, would involve:

Data Set Compilation: Gathering experimental data for a range of branched alcohols on properties like boiling point, solubility, or reaction rate constants.

Descriptor Calculation: For each alcohol in the dataset, a large number of molecular descriptors are calculated. These can be topological, geometric, electronic, or quantum chemical in nature.

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical equation is developed that relates the descriptors to the property of interest. researchgate.net

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Such models can be valuable for screening large numbers of branched alcohols for specific applications or for understanding the structural features that govern their properties and reactivity.

In Silico Prediction of Degradation Mechanisms and Metabolite Formation

In silico tools can predict the likely degradation products and metabolites of a chemical compound. nih.gov These predictions are typically based on a set of rules derived from known chemical reactions and metabolic pathways. For this compound, such software could be used to predict its fate under various conditions.

Chemical Degradation: Software like Zeneth can predict degradation pathways under different environmental conditions (e.g., hydrolysis, oxidation). springernature.combohrium.comresearchgate.netnih.govresearchgate.net For this compound, potential degradation pathways might include oxidation at various points on the alkyl chain, although the tertiary alcohol group itself is relatively stable to oxidation. lumenlearning.comlibretexts.org

Metabolite Formation: The biotransformation of this compound in a biological system can also be predicted. While the tertiary alcohol group is not readily oxidized, metabolism could occur via hydroxylation at other carbon atoms, followed by further oxidation or conjugation reactions. researchgate.net Computational tools can help identify the most probable sites of metabolism and the structures of the resulting metabolites. nih.gov This is particularly important in fields like toxicology and drug development, where understanding the metabolic fate of a compound is crucial. rsc.org

Emerging Research Directions and Interdisciplinary Investigations

Integration with Environmental Engineering and Remediation Sciences for Pollution Abatement

Branched-chain alcohols can be more resistant to biodegradation than their linear counterparts. However, microorganisms possessing specialized enzymatic pathways are capable of degrading such complex structures. For instance, the biodegradation of other branched alcohols has been documented, suggesting that microbial consortia in soil and water environments could potentially adapt to utilize 2,3,5-trimethylhexan-2-ol as a carbon source.

Future research in environmental engineering could focus on:

Isolation and characterization of microbial strains capable of degrading this compound. This would involve enrichment cultures from environments potentially contaminated with similar industrial compounds.

Identification of metabolic pathways and the specific enzymes involved in the breakdown of this tertiary alcohol. Understanding the enzymatic mechanisms is crucial for developing effective bioremediation strategies.

Assessment of its persistence and potential for bioaccumulation in various environmental compartments. This data is essential for a comprehensive environmental risk assessment.

Table 1: Potential Research Areas in Environmental Remediation of this compound

| Research Area | Focus | Potential Impact |

| Bioremediation | Identifying and utilizing microorganisms or their enzymes to break down the compound in contaminated sites. | Development of sustainable and cost-effective cleanup technologies for industrial effluents and spills. |

| Environmental Fate and Transport | Studying the persistence, mobility, and transformation of the compound in soil, water, and air. | Informing environmental risk assessments and regulatory guidelines. |

| Phytoremediation | Investigating the potential of plants to absorb and metabolize the compound from contaminated soil and water. | Offering a green and aesthetically pleasing remediation alternative. |

Mechanistic Understanding of Biocatalytic Processes for Novel Synthetic Routes of Branched Alcohols

The synthesis of structurally complex molecules like this compound through environmentally benign methods is a significant goal in green chemistry. Biocatalysis, the use of enzymes and whole-cell microorganisms to catalyze chemical reactions, offers a promising alternative to traditional chemical synthesis, which often relies on harsh conditions and hazardous reagents.

While specific biocatalytic routes to this compound have not been detailed in the literature, the broader field of biocatalysis for the synthesis of tertiary alcohols is an active area of research. nih.gov Enzymes such as hydrolases, and specifically esterases and lipases, have been successfully employed in the kinetic resolution of racemic tertiary alcohols. nih.gov

Emerging research in this area could explore:

Screening for novel enzymes from diverse microbial sources that exhibit activity towards the synthesis or resolution of this compound.

Protein engineering of existing enzymes to enhance their activity, selectivity, and stability for the production of this specific alcohol.

Development of whole-cell biocatalytic systems that can convert simple, renewable feedstocks into this compound.

A chemoenzymatic approach, combining a biocatalytic step with a chemical one, has also shown promise for the synthesis of other tertiary alcohols and could be a viable strategy. rsc.org

Advanced Materials Science Applications Utilizing Branched Alcohol Building Blocks (if specific research exists)

Currently, there is no specific research documenting the use of this compound as a building block in advanced materials science. However, the unique structural features of branched alcohols, in general, suggest potential applications. The branching in their structure can influence the physical properties of polymers and other materials, such as their glass transition temperature, solubility, and viscosity.

Hypothetically, this compound could be explored as:

A monomer or chain terminator in polymerization reactions. Its bulky structure could be used to control polymer architecture and properties.

A component in the synthesis of surfactants or emulsifiers. The balance of its hydrophobic and hydrophilic parts might impart useful surface-active properties.

A precursor for the synthesis of specialty esters for use as plasticizers or in fragrance formulations, although this is speculative.

Further research would be needed to functionalize this compound to make it a reactive component for materials synthesis and to evaluate the properties of any resulting materials.

Development of High-Throughput Screening Methods for Environmental Fate and Transformation Studies

Assessing the environmental impact of the vast number of chemicals in commercial use requires rapid and efficient testing methods. High-throughput screening (HTS) offers a way to quickly evaluate the biodegradation potential and ecotoxicity of compounds like this compound. aropha.com

While specific HTS methods for this compound have not been developed, general HTS approaches for assessing the biodegradability of organic compounds are available and could be adapted. researchgate.net These methods often utilize microplate-based assays to monitor the disappearance of the parent compound or the formation of breakdown products by microbial cultures.

Future development in this area could include:

Designing specific biosensors or colorimetric assays that are sensitive to this compound or its degradation intermediates.

Utilizing automated liquid handling systems and data analysis pipelines to screen large libraries of microorganisms for their ability to degrade this compound.

Integrating HTS with computational modeling to predict the environmental fate of this compound based on its chemical structure.

Table 2: Potential High-Throughput Screening (HTS) Applications for this compound

| HTS Application | Description | Potential Outcome |

| Biodegradation Screening | Rapidly testing a large number of microbial strains or environmental samples for their ability to degrade the compound. | Identification of potent degrading microorganisms for bioremediation. |

| Ecotoxicity Profiling | Assessing the toxic effects of the compound on a variety of indicator organisms in a high-throughput format. | Rapid generation of data for environmental risk assessment. |

| Enzyme Discovery | Screening metagenomic libraries for novel enzymes capable of transforming the compound. | Discovery of new biocatalysts for synthesis or remediation. |

Chemogeographical Studies of Branched Alcohol Occurrence and Distribution in Environmental Compartments

Chemogeography, the study of the spatial distribution of chemicals, is a valuable tool for understanding the sources, transport, and fate of pollutants in the environment. Currently, there are no published chemogeographical studies specifically focused on this compound.

However, the principles of chemogeography could be applied to investigate the occurrence and distribution of this compound, particularly if it is found to be a significant industrial product or byproduct. Such studies would involve: